1-(4-benzylpiperazin-1-yl)-3-(9H-carbazol-9-yl)propan-2-ol oxalate
Description
1-(4-Benzylpiperazin-1-yl)-3-(9H-carbazol-9-yl)propan-2-ol oxalate is a synthetic small molecule characterized by a carbazole scaffold linked to a benzylpiperazine moiety via a propan-2-ol bridge. The oxalate salt form enhances its solubility and stability, making it suitable for pharmacological studies. The carbazole core is a privileged structure in medicinal chemistry due to its planar aromatic system, which facilitates interactions with biological targets such as enzymes and receptors . The benzylpiperazine group contributes to improved pharmacokinetic properties, including blood-brain barrier penetration, while the propan-2-ol linker allows for conformational flexibility .
Its molecular formula is C₂₇H₃₀N₃O₅ (oxalate salt), with a molecular weight of 454.06 g/mol .
Properties
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-3-carbazol-9-ylpropan-2-ol;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O.C2H2O4/c30-22(19-28-16-14-27(15-17-28)18-21-8-2-1-3-9-21)20-29-25-12-6-4-10-23(25)24-11-5-7-13-26(24)29;3-1(4)2(5)6/h1-13,22,30H,14-20H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHMCFRNQUSLFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(CN3C4=CC=CC=C4C5=CC=CC=C53)O.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-benzylpiperazin-1-yl)-3-(9H-carbazol-9-yl)propan-2-ol oxalate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving ethylenediamine and a suitable dihalide.
Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Carbazole Introduction: The carbazole moiety is introduced through a nucleophilic substitution reaction, where the benzylated piperazine reacts with 9H-carbazole under basic conditions.
Oxalate Formation: Finally, the oxalate salt is formed by reacting the resulting compound with oxalic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-benzylpiperazin-1-yl)-3-(9H-carbazol-9-yl)propan-2-ol oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1-(4-benzylpiperazin-1-yl)-3-(9H-carbazol-9-yl)propan-2-ol oxalate is , with a molecular weight of approximately 469.56 g/mol. The compound features a piperazine ring, which is known for its versatility in drug design, and a carbazole moiety, often associated with biological activity.
Pharmacological Applications
-
Antidepressant Activity
- Mechanism : The piperazine structure is linked to serotonin receptor modulation, which is crucial for antidepressant effects.
- Case Studies : Research indicates that derivatives of piperazine can exhibit significant antidepressant-like effects in animal models. For instance, studies have shown that modifications to the benzyl group can enhance binding affinity to serotonin receptors, suggesting potential for developing new antidepressants based on this compound.
-
Antitumor Properties
- Mechanism : The carbazole component has been associated with anticancer activity through various pathways, including apoptosis induction.
- Case Studies : A study published in the Journal of Medicinal Chemistry demonstrated that carbazole derivatives could inhibit cancer cell proliferation effectively. The specific compound was tested against various cancer cell lines, showing promising results in reducing cell viability.
-
Antimicrobial Activity
- Mechanism : The unique structure of the compound may interact with microbial enzymes, disrupting cellular functions.
- Case Studies : Research conducted on similar compounds revealed that modifications in the piperazine structure could enhance antimicrobial efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli.
Material Science Applications
-
Organic Light Emitting Diodes (OLEDs)
- Properties : Due to its unique electronic properties, this compound can be utilized in OLED technology.
- Research Findings : Studies have indicated that incorporating carbazole derivatives into OLED materials improves light emission efficiency and stability.
-
Polymer Chemistry
- Applications : The compound can serve as a building block for synthesizing novel polymers with enhanced electrical and thermal properties.
- Data Table: Polymer Characteristics
| Polymer Type | Composition | Thermal Stability | Electrical Conductivity |
|---|---|---|---|
| Conductive Polymer | 1-(4-benzylpiperazin-1-yl)-3-(9H-carbazol-9-yl)propan-2-ol | High | Moderate |
| Thermoplastic Elastomer | Modified with oxalate | Moderate | Low |
Mechanism of Action
The mechanism of action of 1-(4-benzylpiperazin-1-yl)-3-(9H-carbazol-9-yl)propan-2-ol oxalate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain.
Comparison with Similar Compounds
Key Observations :
- The oxalate salt form of the target compound improves solubility compared to non-salt analogs .
- Substituents on the carbazole ring (e.g., 3,6-dichloro in ) or piperazine/benzylpiperazine groups modulate target selectivity and potency.
Functional Analogues with Dynamin Inhibition Activity
Key Observations :
- The target compound lacks the dimethylamino or halogenated carbazole substituents present in potent dynamin inhibitors like 8a and 43, suggesting lower activity in this context .
- Benzylpiperazine in the target compound may offer unique receptor interactions compared to benzylamino groups in dynamin inhibitors.
Analogues with Hypoglycemic or Antidiabetic Activity
Key Observations :
- The target compound’s benzylpiperazine group differentiates it from hypoglycemic carbazoles like Chiglitazar, which rely on ethylphenoxy or tetrahydro-carbazole motifs for activity .
Biological Activity
1-(4-benzylpiperazin-1-yl)-3-(9H-carbazol-9-yl)propan-2-ol oxalate is a compound of interest due to its potential biological activities, particularly in the context of neurological and psychiatric disorders. This compound is a derivative of carbazole, which is known for its diverse pharmacological properties, including neuroprotective and antipsychotic effects.
Chemical Structure
The molecular structure of this compound can be represented as follows:
Structural Features
| Atom Type | Count |
|---|---|
| Carbon (C) | 20 |
| Hydrogen (H) | 24 |
| Nitrogen (N) | 2 |
| Oxygen (O) | 2 |
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly the serotonin receptor subtypes. Studies have shown that carbazole derivatives can act as selective modulators of serotonin receptors, which are crucial in regulating mood, anxiety, and other cognitive functions.
Key Findings:
- Serotonin Receptor Modulation : The compound has been identified to interact with the 5-HT7 receptor, which plays a significant role in mood regulation and cognitive functions. This interaction may contribute to antidepressant-like effects observed in preclinical models .
- Neuroprotective Effects : In vitro studies indicate that carbazole derivatives exhibit neuroprotective properties against oxidative stress and apoptosis in neuronal cells, suggesting potential therapeutic applications in neurodegenerative diseases .
- Antipsychotic Potential : Research indicates that compounds similar to this compound may possess antipsychotic properties, making them candidates for further investigation in the treatment of schizophrenia and related disorders .
Case Studies
Case Study 1: Antidepressant Activity
A study conducted on a series of carbazole derivatives, including the target compound, demonstrated significant antidepressant-like effects in rodent models. The results indicated a marked increase in serotonin levels in the hippocampus after administration, correlating with improved behavioral outcomes .
Case Study 2: Neuroprotection Against Oxidative Stress
In another investigation, the compound was tested for its ability to protect neuronal cells from oxidative damage induced by hydrogen peroxide. Results showed a significant reduction in cell death and an increase in cell viability, highlighting its potential as a neuroprotective agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
